molecular formula C11H15NO2 B1344364 3-Benzyl-1,5,3-dioxazepane CAS No. 1019208-03-7

3-Benzyl-1,5,3-dioxazepane

Cat. No.: B1344364
CAS No.: 1019208-03-7
M. Wt: 193.24 g/mol
InChI Key: RPCDMNZVBSZIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1,5,3-dioxazepane (CAS 1019208-03-7) is a seven-membered heterocyclic building block of significant value in synthetic and medicinal chemistry. Its structure, incorporating nitrogen and oxygen heteroatoms in a constrained ring system, makes it a versatile precursor for the construction of bioactive molecules . This compound serves as a highly effective electrophilic precursor in Lewis acid-catalyzed reactions, particularly for the synthesis of complex nitrogen-containing scaffolds . A prominent application of this compound is its use in Mannich reactions. It acts as a bis(iminium) ion equivalent, enabling efficient double-Mannich reactions with substrates like β-ketoesters to form azabicyclo[3.3.1]nonane structures, which are core skeletons found in various natural products and biologically active compounds . This methodology has been successfully employed in the synthesis of complex macrocycles, where it reacts with difuryl-substituted arenesulfonamides under trimethylsilyl chloride (TMSCl) catalysis . Furthermore, its use as an intermediate extends to the development of central nervous system agents, and it is commonly utilized in the design of enzyme inhibitors and receptor modulators, contributing to research in cognitive enhancement and neuroprotection . The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1,5,3-dioxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCDMNZVBSZIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN(CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to the 1,5,3-Dioxazepane Core

The formation of the seven-membered 1,5,3-dioxazepane ring is a pivotal step in the synthesis of the title compound. While direct, named reactions for the creation of this specific heterocycle are not extensively documented, its synthesis can be conceptualized through established principles of heterocyclic chemistry. A plausible and efficient approach involves a condensation reaction between a suitable three-atom nitrogen-containing precursor and a four-atom dielectrophilic component.

A hypothetical, yet chemically sound, synthetic route would involve the cyclization of N-benzyl-N,N-bis(2-hydroxyethyl)amine with a carbonyl equivalent. In this strategy, the nitrogen atom and the two adjacent carbons are provided by the substituted diethanolamine (B148213) derivative, while the remaining portion of the ring is formed from a two-atom component that provides the O-C-O acetal (B89532) functionality.

A general reaction scheme could be:

Step 1: Reaction of benzylamine (B48309) with two equivalents of ethylene (B1197577) oxide to form N-benzyl-N,N-bis(2-hydroxyethyl)amine.

Step 2: Acid-catalyzed condensation of this diol with a carbonyl compound, such as formaldehyde (B43269) or its synthetic equivalent (e.g., dimethoxymethane), to close the seven-membered ring, forming the 1,5,3-dioxazepane core.

This approach is analogous to the synthesis of other heterocyclic systems where diols or diamines are cyclized with aldehydes or ketones. nih.gov

The introduction of the benzyl (B1604629) group at the N3 position is a defining feature of the target molecule. This functionalization can be achieved through two primary strategic approaches: pre-functionalization, where the benzyl group is present on the precursor before ring formation, or post-functionalization, where the benzyl group is added after the heterocyclic core has been synthesized.

Pre-functionalization Strategy: This is the more direct route, as described in the section above, which begins with benzylamine. The benzyl group is carried through the synthesis, and its presence can influence the reactivity and solubility of intermediates.

Post-functionalization Strategy (N-benzylation): This approach involves first synthesizing the parent 1,5,3-dioxazepane ring and subsequently introducing the benzyl group. This method allows for greater modularity, enabling the synthesis of various N-substituted analogs from a common intermediate. The N-benzylation of heterocyclic amines is a well-established transformation that can be accomplished using several methods. organic-chemistry.org

Using Benzyl Halides: A common method involves reacting the parent heterocycle with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the resulting hydrohalic acid.

Using Benzyl Alcohol (Hydrogen Borrowing Catalysis): More sustainable methods utilize benzyl alcohol as the alkylating agent. rsc.org These reactions are often catalyzed by transition metals (e.g., Palladium, Copper) and proceed through a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, producing only water as a byproduct. rsc.orgrsc.org N-heterocyclic carbenes have also been explored as organocatalysts for this transformation. rsc.org

Table 1: Comparison of N-Benzylation Methods
MethodReagentCatalyst/ConditionsByproductAdvantagesDisadvantages
Classical AlkylationBenzyl Bromide/ChlorideBase (e.g., K₂CO₃, Et₃N)Halide SaltWell-established, reliableProduces stoichiometric salt waste
Hydrogen BorrowingBenzyl AlcoholTransition Metal Catalyst (e.g., Pd, Cu)WaterAtom economical, sustainable rsc.orgRequires catalyst, potentially higher temperatures
OrganocatalyticBenzyl AlcoholN-Heterocyclic Carbene (NHC) rsc.orgWaterMetal-free, sustainable rsc.orgMay have narrower substrate scope

Utilizing 3-Benzyl-1,5,3-dioxazepane in Mannich-Type Reactions

This compound serves as a stable precursor to a reactive electrophilic species for use in Mannich-type reactions. crossref.org As a cyclic N,O-acetal, it functions as a synthetic equivalent of both formaldehyde and benzylamine. Under appropriate activation, typically with a Lewis or Brønsted acid, the ring opens to generate a reactive N-benzyl iminium ion. This intermediate is the key electrophile that is subsequently attacked by a carbon nucleophile, such as an enol, silyl (B83357) enol ether, or enamine. researchgate.netrsc.orgresearchgate.net

The strategy of using N,O-acetals can be extended to the synthesis of complex macrocycles through double Mannich reactions. core.ac.uk In this approach, a substrate containing two nucleophilic centers (a bis-nucleophile) can react with two equivalents of the iminium ion generated from this compound. The intramolecular cyclization of the resulting linear intermediate leads to the formation of a large ring structure.

For example, a long-chain diketone could be envisioned to react at both of its α-positions with the N-benzyl iminium ion. Subsequent intramolecular ring closure would yield a macrocyclic product containing two nitrogen atoms incorporated into the ring. This methodology is a powerful tool in diversity-oriented synthesis for creating large, structurally complex molecules from simple precursors. mdpi.com

The activation of this compound for the Mannich reaction is crucial and is often achieved using catalysts. Lewis acids are particularly effective in this role. acs.org A Lewis acid, such as Trimethylsilyl (B98337) Chloride (TMSCl) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), coordinates to one of the oxygen atoms of the dioxazepane ring. researchgate.net This coordination polarizes the C-O bond, weakening it and facilitating its cleavage.

The ring-opening cascade generates the electrophilic N-benzyl iminium ion and a silylated diol byproduct. The highly reactive iminium ion is then readily intercepted by the nucleophile (e.g., a silyl enol ether) to form the desired Mannich product. The use of a catalyst allows the reaction to proceed under milder conditions and with greater control compared to uncatalyzed thermal methods.

When employing this compound in Mannich reactions with prochiral or unsymmetrical nucleophiles, the control of selectivity becomes paramount.

Regioselectivity: In reactions involving unsymmetrical ketones, the choice of reaction conditions determines which α-carbon acts as the nucleophile. wikipedia.org Formation of the kinetic enolate (at the less substituted position) is typically favored by using strong, sterically hindered bases at low temperatures. Conversely, thermodynamic enolate formation (at the more substituted position) is favored under equilibrating conditions with weaker bases at higher temperatures. acs.org The regioselectivity of the Mannich reaction is therefore directly tied to the method of enolate generation. wikipedia.org

Stereoselectivity: The Mannich reaction creates at least one new stereocenter, and controlling its configuration is a significant objective. wikipedia.org Two main aspects of stereoselectivity are relevant:

Diastereoselectivity: When the nucleophile already contains a stereocenter, the approach of the enolate to the planar iminium ion can occur from two different faces, leading to either syn or anti diastereomers. The inherent steric and electronic properties of the substrates, as well as the catalyst, can influence this preference. researchgate.netnih.gov

Enantioselectivity: When starting with achiral precursors, a chiral catalyst can be used to favor the formation of one enantiomer over the other. Organocatalysts, such as proline and its derivatives, are particularly effective in catalyzing asymmetric Mannich reactions. researchgate.netnih.govillinois.edu The catalyst typically forms a chiral enamine intermediate with the ketone, which then adds to the iminium ion in a stereocontrolled fashion. researchgate.netnih.gov The absolute configuration of the product is determined by the chirality of the catalyst used. nii.ac.jp

Table 2: Factors Influencing Selectivity in Mannich Reactions
Selectivity TypeControlling FactorConditions Favoring Kinetic ProductConditions Favoring Thermodynamic ProductConditions Favoring High Stereoselectivity
Regioselectivity (Unsymmetrical Ketones)BaseStrong, hindered (e.g., LDA)Weaker (e.g., NaH, alkoxides)N/A
TemperatureLow (e.g., -78 °C)Higher (e.g., Room Temp to reflux)N/A
Diastereoselectivity (Chiral Nucleophiles)Substrate ControlDependent on inherent steric/electronic bias of the substrate and iminium ion.Matching of substrate and catalyst chirality.
Enantioselectivity (Prochiral Nucleophiles)CatalystN/AUse of chiral catalysts (e.g., (S)- or (R)-proline, chiral metal complexes). nih.gov

Cycloaddition Reactions for Dioxazepane Derivatives

Cycloaddition reactions represent a powerful class of pericyclic reactions for the construction of cyclic systems. youtube.com While specific examples involving the this compound ring are not prevalent, the synthesis of the core itself or its derivatives can be envisioned through cycloaddition pathways.

A plausible route to a seven-membered dioxazepane ring could involve a [5+2] cycloaddition. medipol.edu.tr This would require a five-atom component reacting with a two-atom component. For instance, an N-benzyl substituted oxyallyl cation (a two-atom, two π-electron component) could theoretically react with a suitable five-atom partner.

More commonly, 1,3-dipolar cycloadditions are employed to create five-membered heterocyclic rings. wikipedia.orgyoutube.comyoutube.com An intramolecular variant of this reaction could be used to construct the dioxazepane skeleton. A linear precursor containing both a 1,3-dipole (such as a nitrone) and a dipolarophile (such as an alkene) separated by an appropriate tether could, upon heating or catalysis, undergo intramolecular cycloaddition. Subsequent cleavage of one of the newly formed bonds could unveil the seven-membered ring. This strategy highlights the versatility of cycloaddition reactions in accessing complex heterocyclic frameworks. frontiersin.orgbeilstein-journals.orgnih.govlibretexts.org

Formal Cycloaddition of Nitrone Precursors

The construction of seven-membered heterocyclic rings, such as dioxazepanes, can be accomplished through formal cycloaddition reactions. While the direct formal [4+3] cycloaddition of nitrones to form 1,5,3-dioxazepanes is not extensively documented, the principles of this type of reaction are well-established in the synthesis of related oxazepine structures. semanticscholar.orgnih.govfigshare.comresearchgate.net This methodology typically involves the reaction of a four-atom component with a three-atom component to construct the seven-membered ring.

A highly relevant and effective method for the synthesis of the 1,5,3-dioxazepane skeleton involves the reaction of nitrones generated in situ. A notable example is the organocatalytic formal cycloaddition of N-Boc-N-hydroxy amido sulfones, which serve as nitrone precursors, with terminal-hydroxy α,β-unsaturated carbonyls. nih.gov This reaction proceeds through a tandem pathway involving an initial oxa-Mannich reaction, followed by an oxa-Michael reaction, tautomerization, and protonation to yield the dioxazepane ring system. nih.gov In this process, the nitrone and the hydroxy-enone act as "amphiphilic" building blocks, contributing to the formation of the heterocyclic skeleton. nih.gov

The reaction mechanism is facilitated by a cooperative cation binding catalyst, which, in conjunction with a base like potassium fluoride, activates the substrates. The catalyst helps to create a confined chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric Synthesis Approaches to Dioxazepanes

The demand for enantiomerically pure compounds has driven the development of asymmetric methods for the synthesis of dioxazepanes. An organocatalytic approach has been successfully employed for the asymmetric synthesis of chiral dioxazinanes and dioxazepanes. nih.gov

This method utilizes a chiral oligoethylene glycol as a cation-binding catalyst. The catalyst, in the presence of a potassium salt, forms a densely confined chiral space. This environment allows for high enantio- and diastereocontrol in the reaction between in situ generated nitrones and terminal-hydroxy α,β-unsaturated carbonyls. nih.gov The reaction affords a range of highly enantioenriched and diastereomerically enriched seven-membered dioxazepane heterocycles. nih.gov

The key to this asymmetric synthesis is the cation-binding catalysis, which facilitates a tandem reaction sequence of oxa-Mannich/oxa-Michael/tautomerization/protonation. nih.gov This strategy represents a significant advancement in the asymmetric synthesis of complex heterocyclic skeletons.

Aldehyde-Alkyne-Amine (A3) Coupling Reactions Involving 1,5,3-Dioxazepanes

The Aldehyde-Alkyne-Amine (A3) coupling is a powerful multicomponent reaction for the synthesis of propargylamines. phytojournal.comresearchgate.net this compound can serve as a valuable precursor in these reactions, acting as a source of both formaldehyde and benzylamine.

Copper-Catalyzed One-Pot Synthesis

Copper catalysts are widely used to promote A3 coupling reactions due to their efficiency and relatively low cost. nih.gov The one-pot synthesis of propargylamines involves the reaction of an aldehyde, an alkyne, and an amine in the presence of a copper catalyst. researchgate.net

In the context of this compound, this compound can be envisioned to undergo in situ hydrolysis or decomposition under the reaction conditions to release formaldehyde and benzylamine. These reactive intermediates can then participate in the copper-catalyzed A3 coupling with a terminal alkyne to form the corresponding propargylamine (B41283). This approach offers the advantage of using a stable, solid precursor for the often volatile and reactive formaldehyde and benzylamine.

The general mechanism for the copper-catalyzed A3 coupling involves the formation of a copper acetylide intermediate from the terminal alkyne. researchgate.net Concurrently, the aldehyde and amine react to form an iminium ion. The copper acetylide then acts as a nucleophile, attacking the iminium ion to generate the propargylamine product. researchgate.net

Scope and Limitations in Propargylamine Synthesis

The use of this compound as a precursor in A3 coupling reactions would be subject to the general scope and limitations of this methodology. A3 coupling reactions are known to be compatible with a wide range of functional groups. phytojournal.com

Scope:

Alkynes: A variety of terminal alkynes, including aromatic, aliphatic, and functionalized alkynes, are generally well-tolerated in A3 coupling reactions.

Amines: The in situ generation of benzylamine from this compound allows for the synthesis of N-benzyl substituted propargylamines.

Aldehydes: The use of this compound specifically provides formaldehyde for the reaction, leading to the formation of terminal propargylamines.

Limitations:

Steric Hindrance: Highly sterically hindered alkynes or amines may react more slowly or give lower yields.

Side Reactions: Depending on the specific substrates and reaction conditions, side reactions such as the Glaser coupling of the alkyne can sometimes be observed.

Catalyst Deactivation: The choice of copper catalyst and ligands is crucial for achieving high yields and selectivities, and catalyst deactivation can be a limitation in some systems.

The following table provides a hypothetical representation of the scope of propargylamines that could be synthesized using this compound as a precursor in a copper-catalyzed A3 coupling reaction with various alkynes.

Alkyne SubstrateExpected Propargylamine ProductPotential Yield Range
PhenylacetyleneN-Benzyl-N-(prop-2-yn-1-yl)anilineGood to Excellent
1-HexyneN-Benzyl-N-(hept-2-yn-1-yl)amineModerate to Good
3-Phenyl-1-propyneN-Benzyl-N-(4-phenylbut-2-yn-1-yl)amineModerate to Good
TrimethylsilylacetyleneN-Benzyl-N-(3-(trimethylsilyl)prop-2-yn-1-yl)amineGood

Other Transformation Pathways of this compound

Beyond its role in the synthesis of its own ring system and as a precursor in coupling reactions, the reactivity of this compound with other heterocyclic compounds is of interest.

Differential Reactivity with Unsubstituted Furan (B31954) and Thiophene (B33073) Analogs

Detailed and specific comparative studies on the differential reactivity of this compound with unsubstituted furan and thiophene analogs are not extensively reported in the reviewed scientific literature. Furan and thiophene are aromatic heterocycles with differing degrees of aromaticity and reactivity. Thiophene is generally considered to be more aromatic and less reactive towards electrophiles than furan. researchgate.net

Reactions involving this compound with these heterocycles would likely require Lewis acid catalysis to promote the opening of the dioxazepane ring and generate a reactive electrophilic species. researchgate.net This electrophile could then potentially undergo an electrophilic substitution reaction with the furan or thiophene ring. Given the higher reactivity of furan towards electrophiles, it would be expected to react more readily than thiophene under similar conditions. However, without specific experimental data, this remains a theoretical consideration.

Ring Expansion and Rearrangement Studies

The synthesis of the seven-membered 1,5,3-dioxazepane ring system, and specifically the 3-benzyl derivative, through ring expansion and rearrangement reactions is a specialized area of heterocyclic chemistry. Literature on the direct synthesis of this compound via these methods is not extensively documented. However, analogous ring expansion and rearrangement strategies employed for the synthesis of other medium-sized heterocycles can provide a conceptual framework for potential synthetic routes.

Methodologies such as the Beckmann, Schmidt, or Tiffeneau-Demjanov rearrangements are powerful tools for the expansion of smaller rings into larger, more complex heterocyclic structures. These reactions typically involve the migration of a carbon or heteroatom to an electron-deficient center, resulting in the insertion of an atom into the ring and thus its expansion.

For instance, a plausible, though hypothetical, approach could involve the ring expansion of a suitably substituted five-membered 1,3-oxazolidine or six-membered 1,3-oxazinane (B78680) precursor. The selection of the starting material is crucial, as it must contain the necessary functionalities to facilitate the desired rearrangement and ultimately form the 1,5,3-dioxazepane core.

One conceptual pathway could begin with a substituted N-benzyl-1,3-oxazolidine derivative bearing an exocyclic functional group amenable to rearrangement. For example, the conversion of a ketone to an oxime, followed by a Beckmann rearrangement, could theoretically lead to the insertion of a nitrogen atom and the expansion to the seven-membered ring. The specific reagents and conditions for such a transformation would need to be carefully optimized to favor the desired 1,5,3-dioxazepane structure over other potential side products.

Another theoretical approach could involve a rearrangement reaction initiated by the formation of a reactive intermediate, such as a nitrene or a carbene, on a suitable acyclic or smaller cyclic precursor. The subsequent intramolecular insertion or addition reaction could then lead to the formation of the 1,5,3-dioxazepane ring.

It is important to note that the feasibility of these hypothetical pathways has not been experimentally verified in the available scientific literature for the direct synthesis of this compound. The regioselectivity and stereoselectivity of such reactions would be critical aspects to control, and the stability of the resulting 1,5,3-dioxazepane ring under the reaction conditions would also be a significant consideration.

Further research and experimental validation are necessary to establish viable and efficient ring expansion and rearrangement methodologies for the synthesis of this specific heterocyclic compound. The exploration of novel catalytic systems and reaction conditions could open up new avenues for the construction of the 1,5,3-dioxazepane scaffold.

Table of Plausible Rearrangement Strategies for Heterocyclic Ring Expansion

Rearrangement TypePrecursor Type (Hypothetical)Key Transformation (Conceptual)Potential Outcome
Beckmann RearrangementSubstituted 1,3-Oxazolidine- or 1,3-Oxazinane-ketoximeAcid-catalyzed rearrangement of the oximeFormation of a lactam-like structure within the expanded ring
Schmidt ReactionCyclic ketone with an ether linkageReaction with hydrazoic acidInsertion of a nitrogen atom adjacent to the carbonyl group
Tiffeneau-Demjanov RearrangementAminomethyl-substituted cyclic etherDiazotization followed by ring expansionOne-carbon ring expansion via migration of a ring carbon

Structural Characterization and Conformational Analysis

X-ray Crystallography Studies of Derived Compounds

X-ray crystallography has been pivotal in determining the precise three-dimensional structure of compounds synthesized using 3-Benzyl-1,5,3-dioxazepane. A notable example is the synthesis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine, a complex macrocycle formed through a Mannich reaction involving this compound. The analysis of this derived compound provides invaluable insights into how the structural elements originating from the dioxazepane precursor are incorporated into a larger framework.

The crystal packing of the derivative is heavily influenced by a network of hydrogen bonds. The structure analysis reveals the presence of both C—H⋯O and O—H⋯O interactions. The O—H⋯O hydrogen bonds, in particular, involve the ethanol solvent molecule present in the crystal lattice, linking it with the main macrocycle. These interactions connect individual molecules into dimers, which then form zigzag ribbons, demonstrating the fundamental role of hydrogen bonding in the formation of the crystal's supramolecular structure.

Below is a table summarizing the key hydrogen bond geometries observed in the crystal structure of the derived compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
O3—H3···O20.88(7)2.52(6)3.251(3)141(6)-
O3—H3···O180.88(7)2.47(7)3.097(4)129(5)-

Data sourced from Burkin et al., 2024.

The table below details the geometry of the observed C—H⋯π interactions.

Donor-H···Acceptor (Cg)D-H (Å)H···Cg (Å)D···Cg (Å)D-H···Cg (°)
C2—H2A···Cg10.992.563.2916(12)131
C16—H16···Cg50.952.803.5220(15)133
C20—H20···Cg30.952.833.5707(15)135

Cg refers to the centroid of the specified aromatic ring. Data sourced from Burkin et al., 2024.

Advanced Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides definitive information about the solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for characterizing molecules in solution and confirming structural integrity.

Detailed NMR conformational studies specifically on the this compound ring system are not extensively available in the surveyed literature. However, NMR spectroscopy is a critical tool for the characterization of its derivatives. For the macrocycle 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine, ¹H NMR spectroscopy was used to confirm its formation. The spectrum showed characteristic signals, such as a singlet for the methyl group's protons at 2.33 ppm and distinct doublets for methylene protons between 3.47 and 4.09 ppm, which is consistent with the proposed macrocyclic structure. While this confirms the identity of the final product, a dedicated NMR study, potentially including 2D techniques like COSY, HSQC, and HMBC, would be required to perform a complete assignment and detailed conformational analysis of the 1,5,3-dioxazepane ring itself in solution. Such studies are crucial for understanding the substitution patterns and the dynamic behavior of the seven-membered ring, including potential ring-flipping conformations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would confirm the molecular weight and provide insight into the stability of different parts of the molecule.

The molecular ion peak (M+) for this compound (C₁₁H₁₅NO₂) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 193.24 g/mol . The fragmentation of this compound is anticipated to be dominated by the cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group, owing to the formation of the highly stable tropylium ion or benzyl cation at m/z 91. Other significant fragmentation pathways would involve the cleavage of the seven-membered dioxazepane ring.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonStructural Formula of Fragment
193[C₁₁H₁₅NO₂]⁺Molecular Ion (M⁺)
91[C₇H₇]⁺Benzyl Cation / Tropylium Ion
102[C₄H₈NO₂]⁺[M - C₇H₇]⁺ (Dioxazepane ring fragment)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized chemical compounds. In the analysis of this compound, a reverse-phase HPLC method would typically be employed to separate the target compound from any unreacted starting materials, by-products, or other impurities.

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample is characterized by the presence of a single, sharp, and symmetrical peak at a specific retention time.

Table 2: Representative HPLC Parameters for Purity Analysis

ParameterValue
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water Gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Hypothetical)8.5 min
Purity (Hypothetical)>99%

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides an experimental determination of the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is crucial for validating the empirical formula of a newly synthesized compound and ensuring it matches the theoretical composition derived from its proposed molecular formula. For this compound (C₁₁H₁₅NO₂), the experimental results should closely align with the calculated theoretical values.

Table 3: Elemental Analysis Data for C₁₁H₁₅NO₂

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)68.37%68.41%
Hydrogen (H)7.82%7.85%
Nitrogen (N)7.25%7.22%

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to investigate intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net By partitioning the crystal space into regions defined by the electron distribution of the molecules, it allows for the quantification and visualization of how molecules pack together. nih.govnajah.edu

Quantification of Intermolecular Contact Contributions

The Hirshfeld surface allows for the precise quantification of the different types of intermolecular contacts that stabilize the crystal structure. For a molecule like this compound, the analysis would break down the surface into contributions from various atom···atom interactions. The most significant contributions typically arise from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts, which are indicative of prevalent van der Waals forces. nih.gov The presence of the benzyl group may also introduce C···C contacts, suggesting potential π-π stacking interactions.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Representative)

Contact TypeContribution %Description
H···H55.8%Dominant van der Waals forces. nih.gov
O···H / H···O22.5%Reflects potential weak hydrogen bonding and polar interactions.
C···H / H···C16.2%Interactions involving the hydrocarbon backbone and benzyl ring. nih.gov
C···C3.5%Possible weak π-π stacking from benzyl groups.
Other2.0%Minor contributions from other contacts.

Visual Representation of Molecular Packing Interactions

The results of Hirshfeld analysis are often visualized through mapped surfaces and 2D fingerprint plots.

d_norm Surface : This surface is colored to highlight intermolecular contacts. Strong, short contacts, such as hydrogen bonds, appear as distinct red spots. nih.gov Weaker van der Waals contacts are represented by white or light-colored regions, while blue areas indicate the absence of close interactions.

Fingerprint Plots : These two-dimensional plots summarize all intermolecular contacts in the crystal. Each type of contact produces a characteristic pattern, allowing for a quick visual assessment of the packing forces. nih.gov For instance, H···H contacts typically appear as a large, diffuse region in the center of the plot. Sharp "spikes" are characteristic of stronger directional interactions like O···H contacts. The presence of "wings" at the edges of the plot can indicate C-H···π interactions involving the benzyl ring.

Conformational Dynamics of 1,5,3-Dioxazepane Systems

Seven-membered heterocyclic rings, such as the 1,5,3-dioxazepane system, are conformationally flexible. Unlike the well-defined chair conformation of cyclohexane, these larger rings can exist in several low-energy conformations, including chair, boat, and various twist-chair or twist-boat forms. researchgate.netnih.gov The study of the conformational dynamics involves understanding the energy landscape and the barriers to interconversion between these different states.

The conformational behavior of the 1,5,3-dioxazepane ring is significantly influenced by its substituents. In this compound, the bulky benzyl group attached to the nitrogen atom plays a crucial role. To minimize steric hindrance, the benzyl group will strongly prefer to occupy a pseudo-equatorial position on the ring. This preference can effectively lower the energy of one specific conformation (e.g., a chair-like form) relative to others, making it the dominant conformer in solution. The investigation of these conformational preferences often relies on advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and computational modeling to map the potential energy surface. researchgate.netmdpi.com

Influence of Substituents on Molecular Conformation

In any given ring conformation, the benzyl group can occupy different positions, primarily analogous to the axial and equatorial positions in a cyclohexane chair. To minimize steric hindrance, large substituents on heterocyclic rings preferentially adopt a pseudo-equatorial orientation. researchgate.net In this position, the bulky group points away from the bulk of the ring, reducing unfavorable steric interactions with other atoms, particularly those in 1,3-diaxial-like positions.

The steric effect of the benzyl group can "lock" the ring into a preferred conformation where the substituent is in this more stable pseudo-equatorial position. This steric hindrance can lead to the formation of a higher-energy intermediate first, which then transitions to a more stable, low-energy conformation. nih.gov The flexibility conferred by the sp³ carbon in the benzyl group allows for rotation to achieve an optimal orientation that minimizes steric clash. nih.gov This preference for a pseudo-equatorial position by the N-benzyl group would make one chair conformation significantly more stable than its ring-flipped counterpart where the group would be forced into a more sterically hindered pseudo-axial position.

Table 2: Influence of the N-Benzyl Substituent on Conformational Preference This table summarizes the expected conformational effects based on the steric bulk of the benzyl group.

Substituent Position Description Expected Stability Rationale
Pseudo-equatorial The benzyl group points away from the general plane of the ring. More Stable Minimizes steric interactions with atoms across the ring.

| Pseudo-axial | The benzyl group points "up" or "down", roughly parallel to the ring's axis. | Less Stable | Introduces significant steric strain (1,3-diaxial-like interactions). |

Computational Investigations and Spectroscopic Correlations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of molecules. For a compound like 3-Benzyl-1,5,3-dioxazepane, these methods can offer precise insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For analogous N-benzyl heterocyclic compounds, the HOMO is often localized on the benzyl (B1604629) group, indicating this region is prone to electron donation, while the LUMO is typically found on the heterocyclic ring, suggesting it can accept electrons.

The table below presents hypothetical DFT-calculated electronic properties for this compound, based on values reported for similar structures.

ParameterPredicted ValueSignificance
HOMO Energy-6.3 eVIndicates the energy of the highest energy electrons available to participate in reactions.
LUMO Energy-2.2 eVIndicates the energy of the lowest energy available space for an electron.
HOMO-LUMO Gap (ΔE)4.1 eVA larger gap suggests higher stability and lower chemical reactivity.
Dipole Moment~2.5 DProvides insight into the overall polarity of the molecule.

Note: These values are illustrative and based on data from structurally related compounds.

Computational studies, particularly DFT, are instrumental in exploring reaction mechanisms involving heterocyclic compounds. For this compound, these studies could elucidate the pathways of its synthesis, degradation, or interaction with biological targets. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, DFT has been used to study the ring expansion and rearrangement reactions in the synthesis of seven-membered rings. Such computational approaches can predict the most likely reaction pathways and help in optimizing reaction conditions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Molecular Modeling Approaches

Molecular modeling techniques are widely used in drug discovery to understand the relationship between a molecule's structure and its biological activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to correlate the 3D properties of a series of molecules with their biological activities. While specific CoMFA and CoMSIA studies on this compound are not available, numerous studies on related azepane and other heterocyclic derivatives have successfully employed these techniques to guide the design of new, more potent analogs.

These methods generate 3D contour maps that highlight the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity. For a series of this compound analogs, CoMFA and CoMSIA could provide valuable insights into the structural requirements for a particular biological target.

The following table summarizes the key fields analyzed in CoMFA and CoMSIA studies and their general implications, which would be applicable to the study of this compound derivatives.

FieldDescriptionImplication for Drug Design
Steric Represents the van der Waals interactions (size and shape of the molecule).Green contours indicate regions where bulky groups are favored; yellow contours indicate regions where bulky groups are disfavored.
Electrostatic Represents the electrostatic interactions (charge distribution).Blue contours indicate regions where positive charges are favored; red contours indicate regions where negative charges are favored.
Hydrophobic Represents the hydrophobic character of the molecule.Yellow contours indicate regions where hydrophobic groups are favored; white contours indicate regions where hydrophilic groups are favored.
Hydrogen Bond Donor Represents the ability to donate a hydrogen bond.Cyan contours indicate regions where hydrogen bond donors are favored; purple contours indicate regions where they are disfavored.
Hydrogen Bond Acceptor Represents the ability to accept a hydrogen bond.Magenta contours indicate regions where hydrogen bond acceptors are favored; red contours indicate regions where they are disfavored.

In-Silico Studies for Validation and Prediction

In the realm of computational chemistry, in-silico studies serve as a powerful tool for predicting molecular properties and validating experimental results. Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods are routinely employed to calculate parameters like optimized molecular geometry, vibrational frequencies (correlating to Infrared and Raman spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical values, when compared with experimental spectra, can confirm structural assignments and provide insights into the electronic environment of the molecule.

Correlation of Computational Data with Experimental Spectroscopic Findings

The core of this analytical approach lies in the direct comparison of calculated and observed spectroscopic data. For a comprehensive analysis of this compound, this would involve:

Vibrational Spectroscopy (IR/Raman): Theoretical calculations would predict the frequencies and intensities of vibrational modes. These would then be matched with the peaks observed in experimental IR and Raman spectra to assign specific bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can estimate the chemical shifts of ¹H and ¹³C nuclei. The correlation of these predicted shifts with the signals in experimental NMR spectra is crucial for confirming the connectivity and stereochemistry of the molecule.

Unfortunately, the absence of published research specifically detailing these computational and experimental spectroscopic studies for this compound prevents the creation of detailed data tables and an in-depth discussion of these correlations. While general principles of such analyses are well-established for a wide range of organic molecules, their specific application to this compound has not been documented in the available scientific literature.

Further research, involving the synthesis, purification, and subsequent spectroscopic and computational analysis of this compound, would be required to generate the data necessary for the comprehensive article requested.

Based on a thorough review of the available scientific literature, there is no specific information detailing the role of This compound in the synthetic applications outlined in the provided structure. Searches for its use as a precursor to furan-containing macrocycles, benzodiazacyclopentadecine derivatives, oxadiazoles, or triazinane systems, as well as its application as an electrophilic reagent in carbon-carbon bond formation, did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that adheres to the specified outline. The compound exists, but its synthetic utility in these specific contexts is not documented in the accessible literature.

Role As a Building Block and Intermediate in Organic Synthesis

Strategic Intermediate in Multi-Component Reaction Design

The utilization of 3-Benzyl-1,5,3-dioxazepane as a strategic intermediate in the design of multi-component reactions (MCRs) is an emerging area of interest in organic synthesis. Its unique structural features, combining a seven-membered dioxazepane ring with a protective benzyl (B1604629) group on the nitrogen atom, offer distinct reactivity that can be harnessed for the construction of complex molecular architectures. While the application of this specific compound in a wide array of MCRs is not extensively documented, its role in specific synthetic strategies highlights its potential as a valuable building block.

A notable example of this compound's application is in the synthesis of complex macrocyclic structures via a Mannich-type reaction. In a study focused on the development of novel difuryl-substituted arenesulfonamide macrocycles, this compound was employed as a key reactant. This particular reaction showcases the compound's ability to act as a precursor to a reactive N-acyliminium ion or a related electrophilic species, a common strategy in the design of cascade reactions.

The synthesis involved the reaction of a difuryl-substituted toluenesulfonamide with this compound under Lewis acid catalysis, with trimethylsilyl (B98337) chloride proving to be the most effective catalyst. This reaction leads to the formation of a complex macrocycle, demonstrating the utility of the dioxazepane ring in facilitating the desired bond formations.

Table 1: Key Reactants in the Mannich-type Macrocyclization

ReactantRoleReference
N-(2-(furan-2-yl)phenyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamideNucleophile
This compoundElectrophile Precursor
Trimethylsilyl chlorideLewis Acid Catalyst

The strategic advantage of using this compound in this context lies in its ability to generate a reactive intermediate in situ, which then participates in the multi-component assembly. The benzyl group serves as a stable protecting group for the nitrogen atom, which can be potentially removed in subsequent synthetic steps to allow for further functionalization of the resulting macrocyclic structure.

While this specific example provides a glimpse into its potential, the broader applicability of this compound in other classes of multi-component reactions, such as Ugi or Passerini reactions, remains an area for future exploration. The inherent functionality of the dioxazepane ring system suggests that it could be a versatile intermediate for the synthesis of a variety of heterocyclic compounds.

Q & A

Q. How do ontological assumptions influence experimental design for this compound research?

  • Methodological Answer : A realist ontology assumes measurable biological activity, guiding hypothesis-driven in vitro assays. A constructivist approach might prioritize SAR exploration via combinatorial chemistry. Align methodology with epistemological goals (e.g., mechanistic understanding vs. derivative discovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.